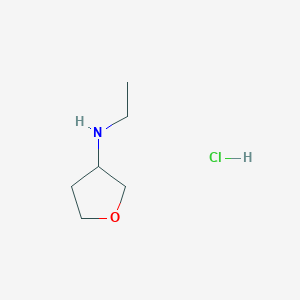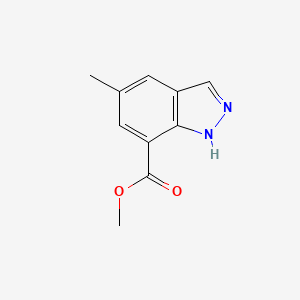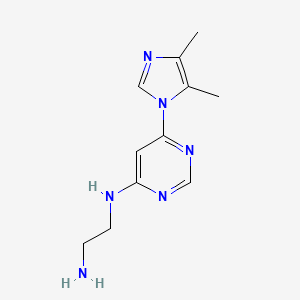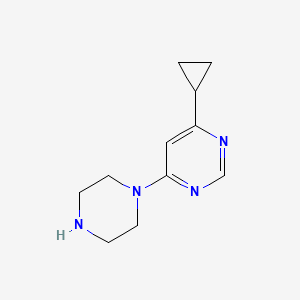
Cyclopropyl(5-fluoropyridin-2-yl)methanone
Descripción general
Descripción
Mecanismo De Acción
Cyclopropyl(Cyclopropyl(5-fluoropyridin-2-yl)methanonedin-2-yl)methanone is a versatile synthetic intermediate that can be used in a variety of synthetic pathways. Its mechanism of action depends on the specific application for which it is being used. For example, in the synthesis of pharmaceuticals, it can act as a catalyst for the formation of a variety of chemical bonds. In the synthesis of agrochemicals, it can be used as a precursor for the synthesis of active ingredients.
Biochemical and Physiological Effects
Cyclopropyl(Cyclopropyl(5-fluoropyridin-2-yl)methanonedin-2-yl)methanone has no known biochemical or physiological effects. It is primarily used as a synthetic intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using cyclopropyl(Cyclopropyl(5-fluoropyridin-2-yl)methanonedin-2-yl)methanone in lab experiments include its high yield and its availability as a commercial product. Its low solubility in water can be a limitation in some experiments, however, as it can be difficult to dissolve in aqueous solutions.
Direcciones Futuras
For the use of cyclopropyl(Cyclopropyl(Cyclopropyl(5-fluoropyridin-2-yl)methanonedin-2-yl)methanonedin-2-yl)methanone include its use as a synthetic intermediate in the synthesis of new pharmaceuticals, agrochemicals, and other organic compounds. It can also be used as a catalyst for the formation of a variety of chemical bonds, as well as for the synthesis of active ingredients for agrochemicals. Additionally, it can be used in the synthesis of new materials, such as polymers, for applications in the medical and electronics industries. Finally, it can be used as a precursor for the synthesis of new compounds with potential medicinal applications.
Aplicaciones Científicas De Investigación
Cyclopropyl(Cyclopropyl(5-fluoropyridin-2-yl)methanonedin-2-yl)methanone has been used as a synthetic intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds. It has been used in the synthesis of the anti-inflammatory drug celecoxib, the antidiabetic drug canagliflozin, the antifungal agent voriconazole, and the antimalarial drug artemisinin. It has also been used in the synthesis of the insecticide pymetrozine, the herbicide mesotrione, and the fungicide fenamidone.
Propiedades
IUPAC Name |
cyclopropyl-(5-fluoropyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c10-7-3-4-8(11-5-7)9(12)6-1-2-6/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEBGPSAXUPRBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=NC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




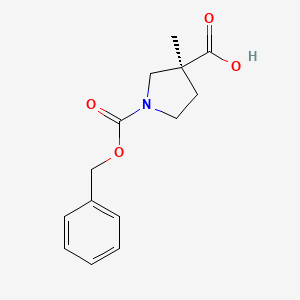
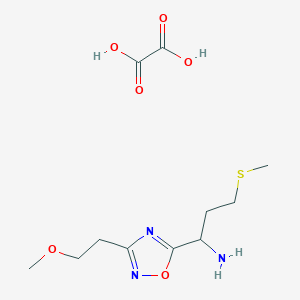

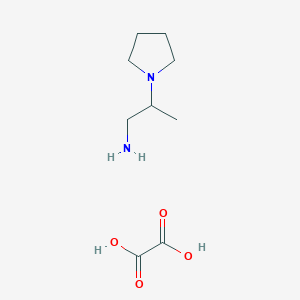

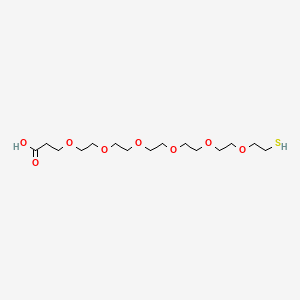
![2-Chloro-N-[2-[5-[(4-ethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]acetamide](/img/structure/B1432278.png)
